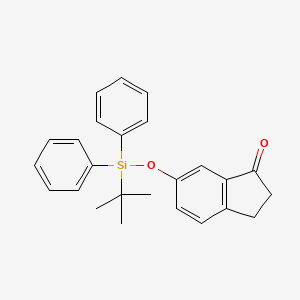

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one

Description

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one is a silyl-protected derivative of 2,3-dihydroinden-1-one, a bicyclic ketone widely used in organic synthesis and medicinal chemistry. The tert-butyldiphenylsilyl (TBDPS) group enhances steric protection and stability, making the compound valuable in multi-step syntheses where selective deprotection is required .

- Core structure: The 2,3-dihydroinden-1-one scaffold provides a planar aromatic system with a ketone functional group, enabling diverse reactivity.

- Substituent: The TBDPS group at the 6-position introduces significant steric bulk, influencing solubility, reactivity, and intermolecular interactions.

The molecular formula is estimated as C₃₁H₃₂O₂Si (calculated molecular weight: ~464.7 g/mol), derived from the indenone core (C₉H₈O) and TBDPS-O group (C₂₂H₂₄OSi).

Properties

IUPAC Name |

6-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O2Si/c1-25(2,3)28(21-10-6-4-7-11-21,22-12-8-5-9-13-22)27-20-16-14-19-15-17-24(26)23(19)18-20/h4-14,16,18H,15,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGPUSJGAAHOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(CCC4=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The general steps are as follows:

- Dissolve the starting material containing the hydroxyl group in DMF.

- Add TBDPSCl and imidazole to the solution.

- Stir the reaction mixture at room temperature until the starting material is consumed.

- Quench the reaction with methanol.

- Purify the product using silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous or organic solvents.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: TBAF in tetrahydrofuran (THF) or TAS-F in acetonitrile.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Removal of the TBDPS group to yield the free hydroxyl compound.

Scientific Research Applications

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.

Biology: Employed in the synthesis of biologically active molecules and natural products.

Medicine: Utilized in the development of pharmaceuticals and drug candidates.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one primarily involves the stability and reactivity of the TBDPS group. The TBDPS group provides steric protection to the hydroxyl group, preventing unwanted reactions. It can be selectively removed under mild conditions using fluoride ions, allowing for controlled deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Benzyloxy Derivatives

Compounds 8s , 8t , and 8u () feature a 2,3-dihydroinden-1-one core with benzyloxy substituents at the 6-position. Key differences include:

- The TBDPS group in the target compound offers greater steric hindrance than benzyloxy groups, which may reduce metabolic degradation .

Benzylthio Derivatives

describes compounds with a benzylthio group (e.g., (E)-2-[4-(Benzylthio)benzylidene]-2,3-dihydroinden-1-one). Key comparisons:

- Electronic Effects : The sulfur atom in benzylthio derivatives increases electron density compared to oxygen, altering redox properties and binding affinity.

- Biological Activity: Benzylthio compounds in show antimalarial activity, suggesting the core indenone scaffold’s versatility. The TBDPS group’s hydrophobicity may enhance blood-brain barrier penetration relative to benzylthio groups .

Methoxy and Halogenated Derivatives

Donepezil ()

Donepezil, a 5,6-dimethoxy-2,3-dihydroinden-1-one derivative, is a clinically approved acetylcholinesterase inhibitor. Key differences:

| Property | Donepezil | Target Compound |

|---|---|---|

| Substituents | 5,6-Dimethoxy | 6-TBDPS-O |

| Molecular Weight | 415.5 g/mol | ~464.7 g/mol |

| Steric Energy (MM) | 100.5 kcal/mol | Likely higher due to TBDPS |

| Biological Use | Alzheimer’s therapy | Synthetic intermediate |

- Steric Impact : The TBDPS group in the target compound may hinder enzymatic binding compared to Donepezil’s smaller methoxy groups, redirecting its utility to synthesis rather than direct therapeutic use .

5-Bromo-6-methoxy-2,3-dihydroinden-1-one ()

Silyl-Protected Analogues

6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine ()

- Comparison : The tert-butyldimethylsilyl (TBDMS) group is smaller than TBDPS, offering less steric protection but easier deprotection under mild conditions (e.g., fluoride ions). The TBDPS group’s bulk improves stability in acidic/basic conditions .

6-tert-Butyl-5-methoxy-2-methyl-2,3-dihydroinden-1-one ()

Physicochemical Properties and Computational Data

- LogP and PSA : For the structurally similar 6-methoxy-5-(methoxymethoxy)-2,3-dihydroinden-1-one (), LogP = 1.81 and PSA = 44.76 Ų. The TBDPS group in the target compound likely increases LogP (hydrophobicity) and reduces PSA due to steric shielding .

- Synthetic Utility : The TBDPS group’s stability makes the compound preferable in multi-step syntheses over analogues with labile protecting groups (e.g., methoxymethoxy in ) .

Research Implications

- Medicinal Chemistry : While halogenated and methoxy derivatives () show bioactivity, the TBDPS group’s steric bulk may limit direct therapeutic use but enhance utility as a synthetic intermediate.

- Material Science : The aromatic and steric properties of TBDPS could be exploited in designing organic semiconductors or catalysts .

Biological Activity

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one is a synthetic compound with potential biological activities that warrant further exploration. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Name : this compound

- CAS Number : 440105-74-8

- Molecular Formula : C25H28O2Si

- Molecular Weight : 388.582 g/mol

Antimicrobial Properties

Research has indicated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, flavonoids, which share some structural characteristics with this compound, have shown effectiveness against various bacteria and biofilms. A systematic exploration of flavonoids revealed their potential in inhibiting biofilm formation by Staphylococcus aureus, suggesting that similar compounds may hold promise in antimicrobial applications .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects can be inferred from studies on related compounds that demonstrate inhibition of inflammatory pathways. For example, certain derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro. This suggests that this compound might also possess similar properties.

Study on Structural Activity Relationship (SAR)

A recent study focused on the SAR of various indanone derivatives, including those similar to this compound. The findings indicated that modifications in the silyl group significantly influenced the compound's biological activity. The study highlighted the importance of the tert-butyldiphenylsilyl moiety in enhancing bioactivity against specific cellular targets.

| Compound | Structure Modification | Biological Activity |

|---|---|---|

| A | No silyl group | Low activity |

| B | tert-Butyldiphenylsilyl | Moderate activity |

| C | Dimethylsilyl | High activity |

In Vivo Studies

In vivo studies utilizing animal models have begun to explore the pharmacokinetics and therapeutic potential of related compounds. These studies suggest that compounds with similar structures can achieve significant tissue distribution and exhibit low toxicity profiles, making them suitable candidates for further development as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.